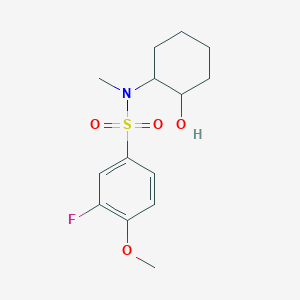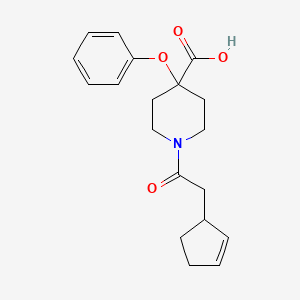![molecular formula C21H18BrNO4 B5319240 5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319240.png)
5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BMQ, and it belongs to the family of quinoline-based molecules. BMQ has shown promising results in several studies, making it a valuable compound for further research.
作用机制
The mechanism of action of BMQ in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. BMQ binds to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. BMQ also induces the generation of reactive oxygen species (ROS), which further contributes to the cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit several biochemical and physiological effects in addition to its anticancer activity. BMQ has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. BMQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BMQ has been shown to improve cognitive function and memory retention in animal models.
实验室实验的优点和局限性
The advantages of using BMQ in lab experiments include its potent anticancer activity, its ability to induce apoptosis, and its low toxicity towards normal cells. BMQ is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using BMQ in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
未来方向
There are several future directions for the research on BMQ. One direction is to investigate the potential of BMQ as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis of BMQ and develop more efficient methods for its production. Further studies are also needed to elucidate the mechanism of action of BMQ in different cell types and to identify potential drug targets. Finally, the development of BMQ derivatives with improved pharmacokinetic properties could lead to the development of more effective anticancer drugs.
合成方法
The synthesis of BMQ involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 2-bromo-4-methoxyphenylacetic acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of BMQ. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
BMQ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BMQ is in the field of cancer research. Several studies have shown that BMQ exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. BMQ has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
[5-bromo-2-methoxy-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-13(24)27-20-12-17(22)15(11-19(20)26-3)8-10-16-9-7-14-5-4-6-18(25-2)21(14)23-16/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDGZYIRLASKB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)

![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)

![ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)
![7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5319233.png)
